4-(piperidin-3-yl)benzamide HCl
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Overview
Description
4-(piperidin-3-yl)benzamide HCl is a useful research compound. Its molecular formula is C12H17ClN2O and its molecular weight is 240.73. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Pharmacokinetics
Studies on compounds structurally related to "4-(piperidin-3-yl)benzamide HCl" have revealed insights into their metabolism and pharmacokinetics. For instance, the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia (CML) patients was investigated to identify its main metabolic pathways. The study found that Flumatinib is predominantly metabolized by amide bond cleavage, leading to the formation of a carboxylic acid and an amine, suggesting a potential role of "this compound" related compounds in drug metabolism pathways (Gong et al., 2010).
Antimicrobial Activities
The synthesis and bioactivity study of novel benzamides and their metal complexes have been explored for antimicrobial applications. Specifically, derivatives of benzamides, including those related to "this compound," have shown significant in vitro antibacterial activity against various bacterial strains, suggesting their potential as antimicrobial agents (Khatiwora et al., 2013).
Therapeutic Potentials
Several studies have focused on the therapeutic potentials of compounds structurally related to "this compound." For example, the synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were reported, identifying potent and selective inhibitors of the presynaptic choline transporter, highlighting their significance in developing treatments for disorders related to cholinergic dysfunction (Bollinger et al., 2015).
Furthermore, derivatives of "this compound" have been evaluated for their anti-fatigue effects, demonstrating enhanced forced swimming capacity in mice, which may indicate potential applications in addressing fatigue-related conditions (Wu et al., 2014).
Mechanism of Action
Target of Action
The primary target of 4-(Piperidin-3-yl)benzamide HCl is the Hypoxia-inducible factor 1 (HIF-1), an important transcription factor that targets a series of adaptation genes under hypoxic conditions . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits .
Mode of Action
This compound interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and downstream target gene p21 . It also upregulates the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Biochemical Pathways
The compound affects the HIF-1 pathway, which plays a crucial role in cellular response to hypoxia . HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to hypoxic microenvironment .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of HIF-1α protein and downstream target gene p21, and the upregulation of cleaved caspase-3, which promotes tumor cells apoptosis .
Action Environment
The action of this compound is influenced by environmental factors such as hypoxia. The increase of HIF expression in a hypoxic environment around the tumor tissue is beneficial to the formation of hepatic vessels, and invasion and metastasis, thereby promoting the development of tumors .
Properties
IUPAC Name |
4-piperidin-3-ylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c13-12(15)10-5-3-9(4-6-10)11-2-1-7-14-8-11;/h3-6,11,14H,1-2,7-8H2,(H2,13,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCGMYITTLXSGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.